バルベナジン

概要

説明

Valbenazine, sold under the brand name Ingrezza, is a medication primarily used to treat tardive dyskinesia, a neurological disorder characterized by involuntary movements. It is a vesicular monoamine transporter 2 (VMAT2) inhibitor, which helps regulate the release of neurotransmitters such as dopamine .

科学的研究の応用

Valbenazine has several scientific research applications, including:

作用機序

バルベナジンは、小胞モノアミン輸送体2(VMAT2)を選択的に阻害することで効果を発揮します。この阻害は、ドーパミンを含むモノアミンのシナプス小胞への取り込みを減らし、それによってこれらの神経伝達物質のシナプス間隙への放出を減少させます。 ドーパミンの放出の減少は、遅発性ジスキネジアの症状を軽減するのに役立ちます .

類似化合物:

テトラベナジン: ハンチントン病の舞踏病の治療に使用される、初期のVMAT2阻害剤。

デウテトラベナジン: より長い半減期と投与頻度の低減など、改善された薬物動態特性を持つ、テトラベナジンの重水素化形態.

バルベナジンの独自性: バルベナジンは、VMAT2を選択的に阻害することで独特であり、他のVMAT2阻害剤と比較して副作用が少なく、耐容性が向上します。 1日1回の投与レジメンも、患者にとってより便利です .

生化学分析

Biochemical Properties

Valbenazine selectively inhibits VMAT2, an integral presynaptic protein that regulates the packaging and subsequent release of dopamine and other monoamines from neuronal vesicles into the synapse . It is converted to two significant circulating metabolites in vivo, namely, (1)-a-dihydrotetrabenazine (R,R,R-HTBZ) and a mono-oxy metabolite, NBI-136110 .

Cellular Effects

Valbenazine’s inhibition of VMAT2 affects various types of cells and cellular processes. By regulating the packaging and release of dopamine, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Valbenazine exerts its effects at the molecular level primarily through its inhibition of VMAT2. This includes binding interactions with VMAT2, leading to the inhibition of this enzyme and changes in gene expression .

Metabolic Pathways

Valbenazine is involved in the metabolic pathways related to the regulation of dopamine and other monoamines. It interacts with VMAT2, an enzyme integral to these pathways .

Subcellular Localization

Valbenazine’s primary site of action is the presynaptic neuron, where it interacts with VMAT2 to regulate the packaging and release of dopamine and other monoamines

準備方法

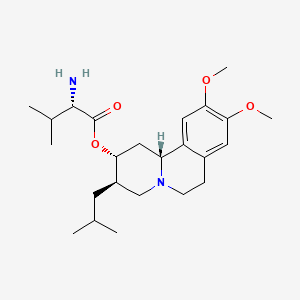

Synthetic Routes and Reaction Conditions: Valbenazine is synthesized through a multi-step process that involves the esterification of [+]-α-dihydrotetrabenazine (DTBZ) with the amino acid L-valine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production of valbenazine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

化学反応の分析

反応の種類: バルベナジンは、加水分解や酸化代謝などのいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

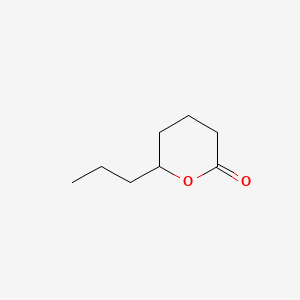

加水分解: この反応は、バルベナジンのエステル結合を切断し、その活性代謝産物である[+]-α-ジヒドロテトラベナジン(DTBZ)を生成します。

酸化代謝: バルベナジンは、主にCYP3A4およびCYP2D6などのシトクロムP450酵素によって代謝され、モノ酸化バルベナジンやその他のマイナーな代謝産物を生成します.

生成される主な生成物: バルベナジンの加水分解から生成される主な生成物は、治療効果をもたらす活性代謝産物である[+]-α-ジヒドロテトラベナジン(DTBZ)です .

4. 科学研究の応用

バルベナジンは、以下を含むいくつかの科学研究の応用があります。

類似化合物との比較

Tetrabenazine: An earlier VMAT2 inhibitor used to treat chorea in Huntington’s disease.

Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties, including a longer half-life and reduced dosing frequency.

Uniqueness of Valbenazine: Valbenazine is unique due to its selective inhibition of VMAT2, which results in fewer side effects and improved tolerability compared to other VMAT2 inhibitors. Its once-daily dosing regimen also offers greater convenience for patients .

特性

IUPAC Name |

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJDGVNQKABXKG-CFKGEZKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026306 | |

| Record name | Valbenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Valbenazine and its active meabolites bind to and inhibit vesicular monoamine transporter 2 (VMAT2)with high selectivity (valbenazine Ki = 150nM, [+]-α-HTBZ Ki = 1.98nM, NBI136110 Ki = 160nM) with no significant binding to VMAT1 (Ki <10microM for each). This prevents the reuptake and storage of monoamine neurotransmitters noradrenaline, dopamine, and serotonin in synaptic vesicles making them vulnerable to metabolism by cytosolic enzymes. The presynaptic release of monoamine neurotransmitters is decreased due to the lack of vesicles with packaged neurotransmitter ready for release into the synapse. Neither valbenazine nor its active metabolite exhibit significant off target binding at dopamine, serotonin, or adrenaline receptors or uptake transporters at 10microM concentrations. | |

| Record name | Valbenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1025504-45-3 | |

| Record name | L-Valine (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025504-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valbenazine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025504453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valbenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valbenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valbenazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K37P50KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

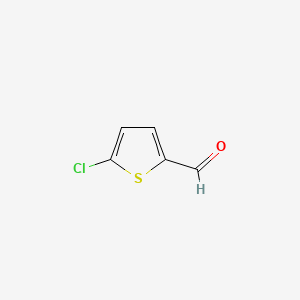

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)